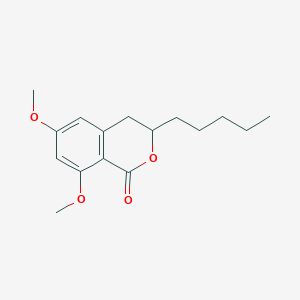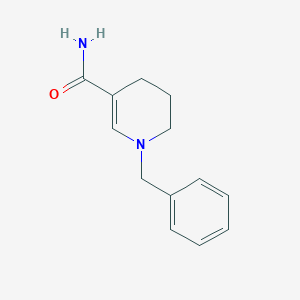
Beryllium--manganese (5/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–manganese (5/1) is a compound consisting of beryllium and manganese in a 5:1 ratio. Beryllium is a lightweight, strong, and brittle alkaline earth metal, while manganese is a transition metal known for its hardness and brittleness. The combination of these two elements results in a compound with unique properties that are valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–manganese (5/1) can be achieved through several synthetic routes. One common method involves the reduction of beryllium fluoride with manganese metal. The reaction is typically carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation. The reaction conditions include temperatures ranging from 800°C to 1000°C and the use of a reducing agent such as magnesium to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the production of beryllium–manganese (5/1) often involves the distillation of magnesium alloys containing beryllium and manganese. The process is conducted under vacuum conditions to enhance the separation of magnesium from the alloy, leaving behind a residue rich in beryllium and manganese. This residue is then processed further to obtain the desired compound.
化学反応の分析
Types of Reactions
Beryllium–manganese (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxygen, beryllium forms a protective oxide layer (beryllium oxide), while manganese forms manganese oxide. This oxidation process can occur at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or carbon monoxide, resulting in the formation of elemental beryllium and manganese.
Substitution: Beryllium–manganese (5/1) can undergo substitution reactions with halogens, forming beryllium halides and manganese halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 600°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Halogens such as chlorine or bromine at moderate temperatures.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and manganese oxide (MnO).
Reduction: Elemental beryllium and manganese.
Substitution: Beryllium halides (BeCl2, BeBr2) and manganese halides (MnCl2, MnBr2).
科学的研究の応用
Beryllium–manganese (5/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Studied for its potential effects on biological systems, particularly in understanding the toxicity and bioavailability of beryllium and manganese.
Medicine: Investigated for its potential use in medical imaging and diagnostic tools due to its unique magnetic properties.
Industry: Employed in the production of high-strength alloys and ceramics, as well as in the manufacturing of electronic components and aerospace materials.
作用機序
The mechanism by which beryllium–manganese (5/1) exerts its effects involves the interaction of beryllium and manganese ions with various molecular targets. Beryllium ions can bind to proteins and enzymes, inhibiting their activity and leading to cellular toxicity. Manganese ions, on the other hand, can participate in redox reactions, generating reactive oxygen species that can cause oxidative stress and damage to cellular components. The combined effects of these ions contribute to the overall biological activity of the compound.
類似化合物との比較
Beryllium–manganese (5/1) can be compared with other similar compounds, such as:
Beryllium–copper (5/1): Known for its excellent electrical conductivity and strength, used in electrical connectors and springs.
Beryllium–nickel (5/1): Used in the production of high-temperature alloys and corrosion-resistant materials.
Manganese–copper (5/1): Employed in the manufacturing of coins and as a component in various metal alloys.
The uniqueness of beryllium–manganese (5/1) lies in its combination of lightweight, high strength, and magnetic properties, making it valuable in specialized applications where these characteristics are essential.
特性
CAS番号 |
62852-69-1 |
|---|---|
分子式 |
Be5Mn |
分子量 |
99.99896 g/mol |
InChI |
InChI=1S/5Be.Mn |
InChIキー |
ZRFZPMQVZODXBH-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Be].[Be].[Be].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


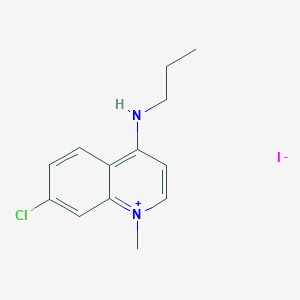
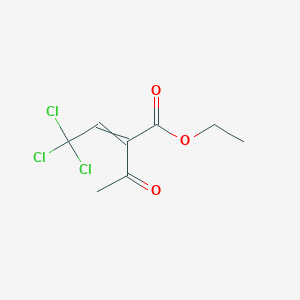
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
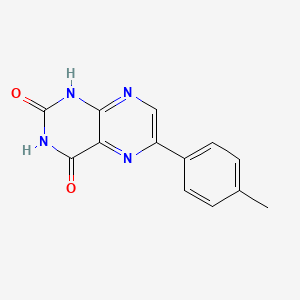
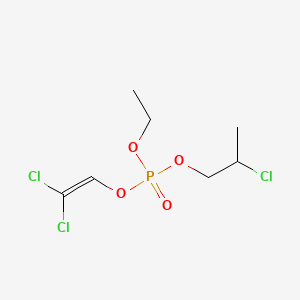
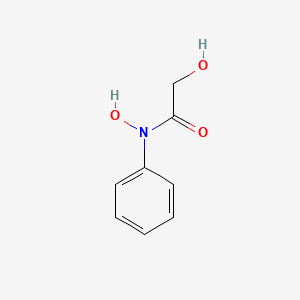
![sodium;4-[(2,4-dichlorophenyl)diazenyl]benzenesulfonate](/img/structure/B14501437.png)
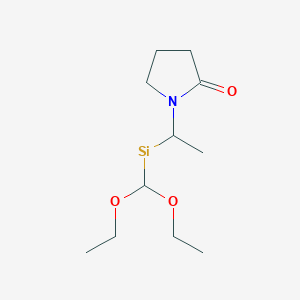
phosphanium](/img/structure/B14501447.png)
![O-[2-(4-Phenoxyphenoxy)cyclohexyl] ethylcarbamothioate](/img/structure/B14501449.png)
